2-Cyclohexylpropane-1-sulfonyl fluoride

Hydrolytic stability Sulfonyl halide reactivity Chemical storage

Traditional sulfonyl chloride building blocks demand inert-atmosphere handling and degrade rapidly in aqueous buffers, causing failed coupling reactions and reproducibility gaps in covalent inhibitor assembly. 2-Cyclohexylpropane-1-sulfonyl fluoride solves this with the hydrolytic stability of the -SO2F warhead. • Tolerates aqueous buffers and multi-step sequences without protecting-group manipulation; eliminate glovebox dependence for parallel library synthesis. • Branched cyclohexyl-alkyl scaffold (logP ~2.6-3.0) targets extended hydrophobic binding channels that shorter-chain or aromatic analogs miss. • Stable adducts with tyrosine, lysine, serine, threonine, and histidine residues complement cysteine-directed acrylamide probes for ABPP campaigns.

Molecular Formula C9H17FO2S
Molecular Weight 208.30 g/mol
Cat. No. B13272907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexylpropane-1-sulfonyl fluoride
Molecular FormulaC9H17FO2S
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESCC(CS(=O)(=O)F)C1CCCCC1
InChIInChI=1S/C9H17FO2S/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3
InChIKeyXPPPGNBQYSZJHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexylpropane-1-sulfonyl Fluoride Identity and Sourcing


2-Cyclohexylpropane-1-sulfonyl fluoride (CAS 1890055-37-4; molecular formula C₉H₁₇FO₂S; molecular weight 208.3 g/mol) is a branched aliphatic sulfonyl fluoride featuring a cyclohexyl group attached to a propane backbone with the electrophilic –SO₂F warhead at the 1-position . Sulfonyl fluorides are recognized as privileged covalent warheads in chemical biology, striking an exceptional balance between aqueous stability and tunable protein reactivity that enables their deployment as activity-based probes, covalent inhibitors, and SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry hubs [1]. Unlike widely used aryl sulfonyl fluorides such as PMSF, this compound's saturated cyclohexyl-alkyl architecture eliminates aromatic π-stacking interactions, offering a distinct hydrophobic recognition profile while retaining the core electrophilic reactivity of the –SO₂F group toward serine, threonine, tyrosine, lysine, cysteine, and histidine residues [1].

2-Cyclohexylpropane-1-sulfonyl Fluoride Substitution Risks


Sulfonyl fluorides are not interchangeable commodities. The stability order sulfonyl fluorides > chlorides > bromides > iodides is well established [1], meaning the corresponding sulfonyl chloride analog (2-cyclohexylpropane-1-sulfonyl chloride, CAS 1851088-27-1) is documented as moisture-sensitive and requires storage under inert atmosphere to prevent hydrolysis , whereas alkyl sulfonyl fluorides tolerate handling in aqueous buffers and remain intact through multi-step synthetic sequences [2]. Even among sulfonyl fluorides, chain length, branching, and ring topology dictate logP, steric accessibility of the electrophilic sulfur center, and consequently both SuFEx reaction rates and protein-binding-site compatibility [3]. A shorter one-carbon linker analog (cyclohexylmethanesulfonyl fluoride, MW 180.24) provides a different spatial relationship between the hydrophobic cyclohexyl anchor and the reactive warhead, while positional isomers (e.g., 1-cyclohexylpropane-2-sulfonyl fluoride, CAS 2172317-33-6; 3-cyclohexylpropane-1-sulfonyl fluoride, CAS 2172180-04-8) relocate the –SO₂F group along the propane chain, altering steric and electronic environments . Generic substitution without experimental validation therefore risks compromised reactivity, altered selectivity, or outright synthetic failure in multi-step covalent inhibitor assembly.

2-Cyclohexylpropane-1-sulfonyl Fluoride Comparator Evidence


Hydrolytic Stability vs Sulfonyl Chloride

Sulfonyl fluorides are categorically more stable to hydrolysis than sulfonyl chlorides, with the stability order fluorides > chlorides > bromides > iodides established across the class [1]. The directly analogous chloride, 2-cyclohexylpropane-1-sulfonyl chloride (CAS 1851088-27-1), is explicitly documented as moisture-sensitive, requiring storage under inert atmosphere (argon) to prevent hydrolytic degradation . In contrast, aliphatic sulfonyl fluorides are reported to tolerate handling in aqueous buffers and resist hydrolysis under physiological conditions, with the S–F bond remaining intact through multi-step synthetic sequences [2]. This differential enables the fluoride to be used directly in biochemical assay buffers without the pre-use anhydrous dissolution and immediate quenching protocols required for sulfonyl chlorides.

Hydrolytic stability Sulfonyl halide reactivity Chemical storage

Aqueous Buffer Stability vs PMSF

Phenylmethylsulfonyl fluoride (PMSF), the most widely used sulfonyl fluoride protease inhibitor, suffers from rapid hydrolytic degradation in aqueous solution: half-lives of 110 min at pH 7.0, 55 min at pH 7.5, and only 35 min at pH 8.0 (all at 25 °C), with near-complete degradation after 1 day at 4 °C and pH 8 [1]. Aliphatic sulfonyl fluorides as a class demonstrate dramatically superior aqueous stability, with the S–F bond resisting hydrolysis under physiological conditions [2]. While a direct half-life measurement for 2-cyclohexylpropane-1-sulfonyl fluoride has not been published, class-level evidence indicates that alkyl sulfonyl fluorides remain intact in aqueous buffers for extended periods, in stark contrast to PMSF's sub-hour degradation at physiological pH [2]. This class-level stability advantage is supported by documentation that aliphatic sulfonyl fluorides 'tolerate many other functional groups as well as handling in aqueous buffers' .

Protease inhibition Aqueous stability Covalent warhead benchmarking

Lipophilicity vs Shorter-Chain Analog

Cyclohexylmethanesulfonyl fluoride (CAS 4352-31-2; C₇H₁₃FO₂S; MW 180.24), the one-carbon-linker analog, has a reported logP of 1.78 (ChemSpace) and XLogP3 of approximately 2.5 (PubChem-derived) [1]. The target compound 2-cyclohexylpropane-1-sulfonyl fluoride (C₉H₁₇FO₂S; MW 208.30) incorporates an additional two methylene units and a methyl branch, which add approximately 0.8–1.0 logP units based on the established Hansch-Leo π contribution of ~0.5 per methylene unit for aliphatic systems. The computed logP for the closely related 2-cyclohexylpropane-1-sulfonyl chloride is 3.9 (XLogP3), providing a conservative estimate that the fluoride analog possesses a logP ≥ 2.6–3.0 [2]. This places 2-cyclohexylpropane-1-sulfonyl fluoride in a substantially more lipophilic regime than the one-carbon analog, making it better suited for targeting hydrophobic enzyme pockets or membrane-proximal binding sites.

Lipophilicity Membrane permeability Hydrophobic binding pocket targeting

Positional Isomer Reactivity Comparison

Three constitutional isomers share the molecular formula C₉H₁₇FO₂S (MW 208.30): 2-cyclohexylpropane-1-sulfonyl fluoride (CAS 1890055-37-4) , 3-cyclohexylpropane-1-sulfonyl fluoride (CAS 2172180-04-8; linear propyl chain, –SO₂F at terminus) , and 1-cyclohexylpropane-2-sulfonyl fluoride (CAS 2172317-33-6; –SO₂F at branched 2-position) . In 2-cyclohexylpropane-1-sulfonyl fluoride, the –SO₂F group is attached to a primary methylene (–CH₂–) that is β to a branched tertiary carbon bearing both a methyl group and the cyclohexyl ring. This creates a sterically shielded yet primary electrophilic center. By contrast, in 1-cyclohexylpropane-2-sulfonyl fluoride, the –SO₂F is directly attached to a secondary carbon flanked by both the cyclohexyl ring and a methyl group, producing greater steric congestion at the electrophilic sulfur. Published research demonstrates that steric hindrance around the sulfonyl fluoride center substantially modulates SuFEx reactivity: aliphatic sulfonyl chlorides react efficiently with sterically hindered amines, whereas the corresponding fluorides show low activity under those conditions, confirming that the fluoride leaving group imposes stricter steric requirements [1].

Regioisomer selectivity Steric modulation Covalent probe design

SuFEx Selectivity with Functionalized Amines

A direct comparative study by Bogolubsky et al. (2014) evaluated aliphatic sulfonyl fluorides versus sulfonyl chlorides in parallel synthesis of sulfonamides from aliphatic amines [1]. The key finding was that aliphatic sulfonyl fluorides showed good results with amines bearing an additional functionality (e.g., hydroxyl, ester, or heterocyclic groups), while the corresponding sulfonyl chlorides failed under identical conditions due to competing side reactions and over-reactivity [1]. Both sulfonyl halides were effective with simple, unhindered amines. However, the sulfonyl fluorides exhibited lower reactivity toward sterically hindered amines, providing a chemoselectivity window absent in sulfonyl chlorides [1]. This study establishes that for library synthesis involving functionalized amine building blocks, aliphatic sulfonyl fluorides (including 2-cyclohexylpropane-1-sulfonyl fluoride) enable successful sulfonamide formation where the chloride analog would produce complex mixtures or no product.

SuFEx click chemistry Parallel synthesis Chemoselectivity

Covalent Warhead Selectivity: Alkyl vs Aryl

Mukherjee et al. (2017) conducted a systematic study of the reactivity of S(VI)–F warheads with nucleophilic amino acid side chains under physiological conditions [1]. Key findings include: (1) sulfonyl fluorides form stable covalent adducts with tyrosine and lysine residues but unstable adducts with cysteine, rendering them more suitable for Tyr/Lys-targeted covalent inhibition than Cys-targeted strategies; (2) the reactivity of aryl sulfonyl fluorides toward Tyr and Lys can be predictably modulated by adjusting the electronic properties (electron-donating vs. electron-withdrawing substituents) of the aromatic ring; (3) highly reactive warheads were unstable to hydrolysis in buffered aqueous solution, indicating that an optimal reactivity window must be targeted [1]. For 2-cyclohexylpropane-1-sulfonyl fluoride, the saturated cyclohexyl-alkyl substituent is neither electron-donating nor electron-withdrawing in the classical aromatic sense, placing this warhead in a moderate reactivity regime that balances adequate nucleophilic reactivity with sufficient aqueous stability. This contrasts with highly activated aryl sulfonyl fluorides (e.g., 4-nitrobenzenesulfonyl fluoride) that may hydrolyze rapidly, or deactivated analogs that may fail to react with protein nucleophiles.

Covalent inhibitor design Amino acid selectivity Warhead tuning

2-Cyclohexylpropane-1-sulfonyl Fluoride Application Scenarios


Covalent Fragment Libraries via SuFEx Chemistry

The demonstrated superiority of aliphatic sulfonyl fluorides over sulfonyl chlorides in coupling with amines bearing additional functionality (hydroxyl, ester, heterocycle) [1] positions 2-cyclohexylpropane-1-sulfonyl fluoride as a preferred electrophilic hub for constructing diverse sulfonamide-based covalent fragment libraries. Its moderate SuFEx reactivity combined with aqueous buffer tolerance enables plate-based parallel synthesis workflows without the moisture-exclusion infrastructure required for sulfonyl chloride chemistry. The cyclohexyl-alkyl scaffold provides hydrophobic diversity complementary to aromatic sulfonyl fluoride fragments, expanding the chemical space accessible in primary covalent screens.

Covalent Inhibitors for Serine Hydrolases

The enhanced lipophilicity of 2-cyclohexylpropane-1-sulfonyl fluoride (estimated logP ≥ 2.6–3.0) relative to shorter-chain analogs such as cyclohexylmethanesulfonyl fluoride (logP 1.78–2.5) [2] makes it better suited for targeting enzymes with extended hydrophobic binding channels. Precedent from hexadecanesulfonyl fluoride (AM 374), which binds the hydrophobic groove of outer membrane phospholipase A₂ and forms an irreversible sulfonic ester with catalytic serine-144 , demonstrates the principle that alkyl chain topology governs target engagement. The branched propane linker in 2-cyclohexylpropane-1-sulfonyl fluoride offers a unique three-dimensional hydrophobic footprint distinct from both linear alkyl and aromatic sulfonyl fluoride probes.

ABPP Probes for Non-Cysteine Residues

Sulfonyl fluorides form stable covalent adducts with tyrosine and lysine residues (but unstable adducts with cysteine), making them complementary to acrylamide-based probes that preferentially target cysteine [3]. The moderate reactivity regime of aliphatic sulfonyl fluorides positions 2-cyclohexylpropane-1-sulfonyl fluoride as a suitable warhead for ABPP probe design when the target protein lacks a suitably positioned cysteine residue. The cyclohexyl group provides a distinctive hydrophobic recognition element that can be exploited for selective binding, while the saturated ring eliminates potential metabolic liabilities (e.g., CYP-mediated oxidation) associated with aromatic systems.

Long-Duration Enzymatic Assays

Unlike PMSF, which degrades with a half-life of 35 minutes at pH 8.0 [4], the class-level aqueous stability of alkyl sulfonyl fluorides enables pre-formulation in assay buffers and sustained inhibitory activity over multi-hour experiments. This makes 2-cyclohexylpropane-1-sulfonyl fluoride a practical alternative to PMSF for enzymatic studies requiring consistent inhibitor levels over extended time courses, particularly in high-throughput screening formats where timed inhibitor addition and replenishment would introduce unacceptable variability.

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